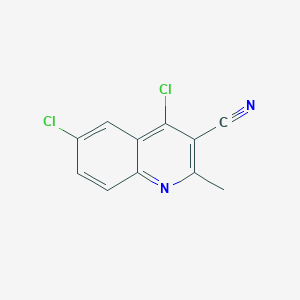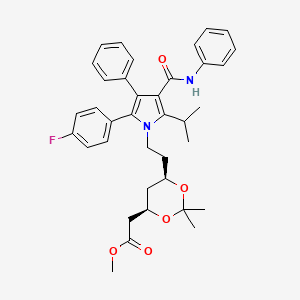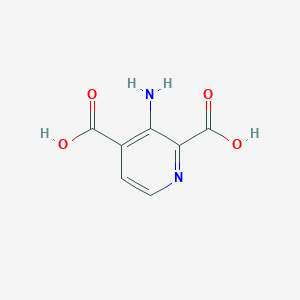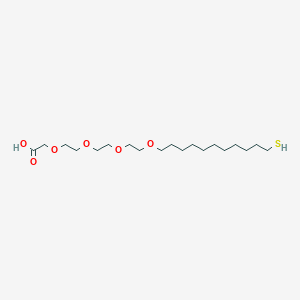
4,6-Dichloro-2-methylquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5Cl2N It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-methylquinoline-3-carbonitrile typically involves the chlorination of 2-methylquinoline followed by the introduction of a cyano group at the 3-position. One common method involves the reaction of 2-methylquinoline with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) to introduce chlorine atoms at the 4 and 6 positions. The resulting 4,6-dichloro-2-methylquinoline is then reacted with cyanogen bromide (BrCN) to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4,6-Dichloro-2-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The cyano group at the 3-position can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group at the 2-position can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation Reactions: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Substitution Reactions: Products with substituted nucleophiles at the 4 and 6 positions.
Reduction Reactions: 4,6-Dichloro-2-methylquinoline-3-amine.
Oxidation Reactions: 4,6-Dichloro-2-carboxyquinoline-3-carbonitrile.
科学研究应用
4,6-Dichloro-2-methylquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4,6-Dichloro-2-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms .
相似化合物的比较
Similar Compounds
- 4,6-Dichloro-2-methylquinoline
- 4,7-Dichloro-2-methylquinoline
- 2,6-Dichloro-3-methylquinoline
- 5,7-Dichloro-2-methylquinoline
- 4,6-Dichloro-8-methylquinoline
Uniqueness
4,6-Dichloro-2-methylquinoline-3-carbonitrile is unique due to the presence of both chlorine atoms and a cyano group on the quinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of various complex molecules .
属性
分子式 |
C11H6Cl2N2 |
|---|---|
分子量 |
237.08 g/mol |
IUPAC 名称 |
4,6-dichloro-2-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6Cl2N2/c1-6-9(5-14)11(13)8-4-7(12)2-3-10(8)15-6/h2-4H,1H3 |
InChI 键 |
AANRTPNJAHYTTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylimino)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B11826007.png)

![Butyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11826013.png)

![(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11826025.png)
![(11S,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione](/img/structure/B11826040.png)
![{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11826047.png)



